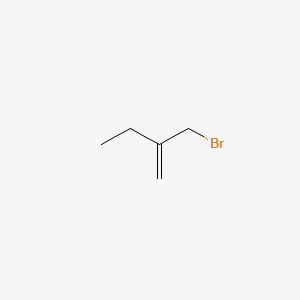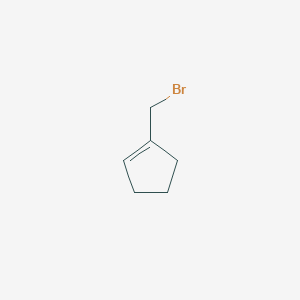
5-甲酰噻吩-3-腈
描述
5-Formylthiophene-3-carbonitrile is a molecular compound with the CAS Number: 51770-04-8 and a molecular weight of 137.16 .
Molecular Structure Analysis
The molecular structure of 5-Formylthiophene-3-carbonitrile is represented by the linear formula C6H3NOS . The InChI code for this compound is 1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H .Physical And Chemical Properties Analysis
5-Formylthiophene-3-carbonitrile is a white solid . It has a molecular weight of 137.16 .科学研究应用
缓蚀和材料保护
- 二噻吩腈衍生物,包括与 5-甲酰噻吩-3-腈相关的变体,因其对碳钢腐蚀的抑制作用而受到研究,特别是在酸性环境中。这些化合物由于其在防腐中的高效率而显示出前景,它们粘附在金属表面并形成保护屏障 (Bedair 等,2018)。
染料合成和溶剂变色性研究
- 2-氨基-4-氯-5-甲酰噻吩-3-腈已被用作偶氮染料合成的核心单元。这些染料表现出溶剂变色性,这在传感器和电子设备等各种应用中非常重要。合成过程涉及传统的重氮化-偶合策略,染料显示出独特的紫外-可见光谱特性 (耿等,2015)。
抗肿瘤活性
- 已经合成了 2-氨基噻吩衍生物的新靶点,并评估了它们的抗肿瘤潜力。这些化合物对各种人类肿瘤细胞系表现出抑制作用,表明它们作为抗肿瘤剂的潜力。分子建模研究支持生物活性,这些研究突出了噻吩核中某些原子的反应性质 (Khalifa & Algothami, 2020)。
光伏应用
- 对聚噻吩衍生物(包括与 5-甲酰噻吩-3-腈相关的衍生物)的结构改性的研究导致了光伏性能得到改善的材料的开发。这些材料在较长的波长下吸收光,并具有平面主链,这对于太阳能电池中的高效电子传输至关重要 (Berson 等,2010)。
杂环化合物合成
- 该分子是合成各种杂环化合物的关键中间体。它的多功能性允许创建具有在药物和材料科学中潜在应用的不同结构 (Ismail & Boykin, 2011)。
分子电子学和光电子学
- 已合成掺入 5-甲酰噻吩-3-腈衍生物的噻吩/苯撑共寡聚物,用于激光应用。它们独特的晶体形式和光电特性使它们适合于受激辐射放大和光泵浦激光,在先进光电器件中显示出潜力 (Matsuo 等,2020)。
属性
IUPAC Name |
5-formylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDLUAJPULDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylthiophene-3-carbonitrile | |
CAS RN |
51770-04-8 | |
| Record name | 5-formylthiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

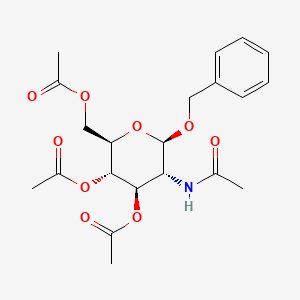
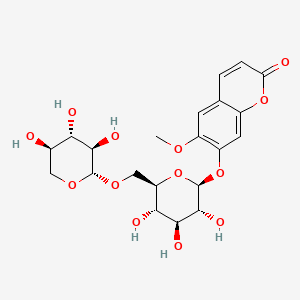
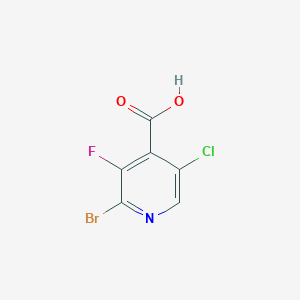
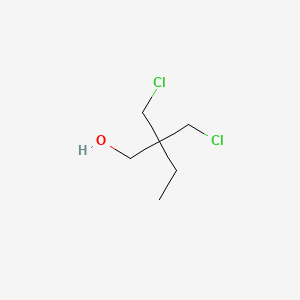
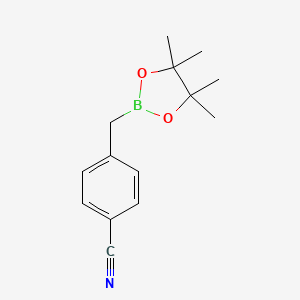
![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
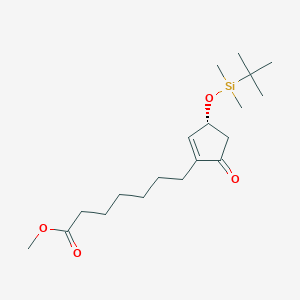

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
